N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine
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Overview
Description
N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of a dicyclopropyl hydrazide with a suitable nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with the replication of viral RNA. The compound’s anti-inflammatory effects could be attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole: A parent compound with similar structural features but different substituents.
3,5-dimethyl-1,2,4-oxadiazole: Another derivative with methyl groups instead of cyclopropyl groups.
1,3,4-oxadiazole: A regioisomer with a different arrangement of nitrogen and oxygen atoms in the ring.
Uniqueness
N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H11N3O/c1-2-5(1)7-10-8(12-11-7)9-6-3-4-6/h5-6H,1-4H2,(H,9,10,11) |
InChI Key |
ULLOTPLXXLMUHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)NC3CC3 |
Origin of Product |
United States |
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